molecular formula C10H22ClN B2408742 2-(2-Methylpropyl)cyclohexan-1-amine;hydrochloride CAS No. 2253640-18-3

2-(2-Methylpropyl)cyclohexan-1-amine;hydrochloride

Cat. No.: B2408742
CAS No.: 2253640-18-3
M. Wt: 191.74
InChI Key: HCOZIQTXGZOHET-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)cyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C10H21N·HCl. It is a derivative of cyclohexanamine, where the amine group is attached to a cyclohexane ring substituted with a 2-methylpropyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)cyclohexan-1-amine;hydrochloride typically involves the following steps:

    Cyclohexanone Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.

    Amination: The cyclohexanol is then converted to cyclohexylamine through an amination reaction using ammonia or an amine source.

    Alkylation: The cyclohexylamine is alkylated with 2-methylpropyl halide under basic conditions to form 2-(2-Methylpropyl)cyclohexan-1-amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)cyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

2-(2-Methylpropyl)cyclohexan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)cyclohexan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: The parent compound without the 2-methylpropyl substitution.

    2-(2-Methylpropyl)cyclohexanol: The alcohol derivative of the compound.

    2-(2-Methylpropyl)cyclohexanone: The ketone derivative of the compound.

Uniqueness

2-(2-Methylpropyl)cyclohexan-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl group enhances its lipophilicity and influences its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(2-methylpropyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-8(2)7-9-5-3-4-6-10(9)11;/h8-10H,3-7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOZIQTXGZOHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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